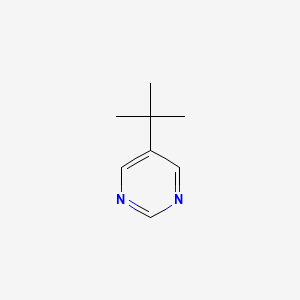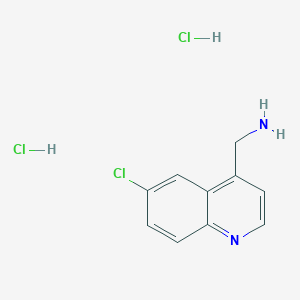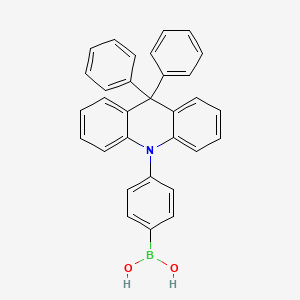
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 9,9-diphenylacridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of 9,9-Diphenylacridine: This can be achieved through a cyclization reaction involving diphenylamine and a suitable aldehyde or ketone.
Borylation Reaction: The 9,9-diphenylacridine derivative is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenyl derivatives.
科学研究应用
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The acridine moiety contributes to its photophysical properties, enabling its use in imaging and sensing applications.
相似化合物的比较
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Bromotriphenylamine
Uniqueness
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is unique due to the presence of the 9,9-diphenylacridine moiety, which imparts distinct photophysical properties and enhances its utility in applications such as OLEDs and fluorescent probes. Its structural complexity also allows for diverse chemical modifications and functionalizations.
属性
分子式 |
C31H24BNO2 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
[4-(9,9-diphenylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C31H24BNO2/c34-32(35)25-19-21-26(22-20-25)33-29-17-9-7-15-27(29)31(23-11-3-1-4-12-23,24-13-5-2-6-14-24)28-16-8-10-18-30(28)33/h1-22,34-35H |
InChI 键 |
DEVYUPOVLJWWFF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


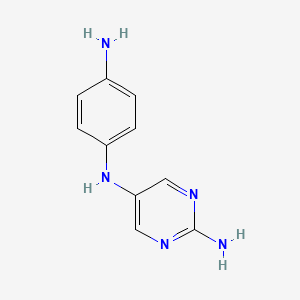
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

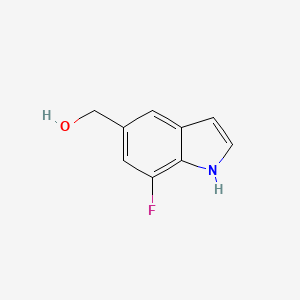
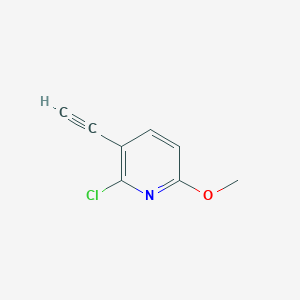
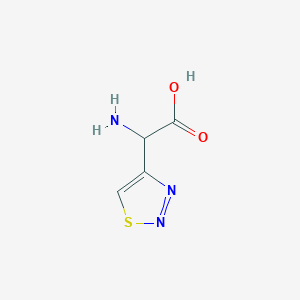


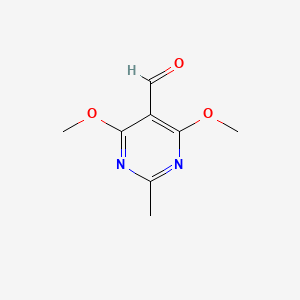
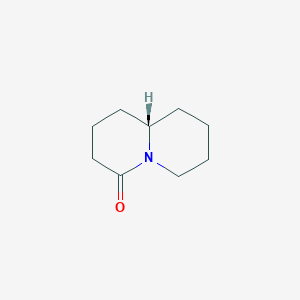

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
